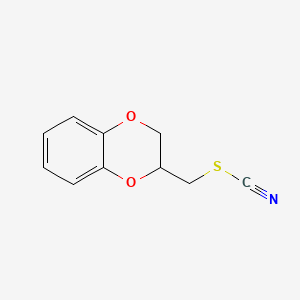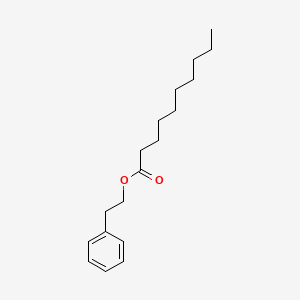
Phenethyl decanoate
Übersicht
Beschreibung
Phenethyl decanoate is a fatty acid ester . It is found in the form of a bound form with decanoic acid . It has been shown to inhibit the activity of some enzymes and to increase the production of cyclic lipopeptides, which are potent antimicrobial agents .
Molecular Structure Analysis
Phenethyl decanoate has an empirical formula of C18H28O2 . Its molecular weight is 276.41 . The structure contains 48 bonds in total, including 20 non-H bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
Phenethyl decanoate has a molecular weight of 276.41 . It has a LogP value of 6.55, indicating its lipophilic nature .Wissenschaftliche Forschungsanwendungen
Conformational Studies and Structural Analysis
Phenethyl decanoate and its derivatives have been subjects in conformational and structural studies. The work by Arias, Gálvez, and Rico (1990) explored the molecular structure and conformation of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-ol through NMR spectroscopy, contributing to a deeper understanding of the compound's molecular dynamics and potential interactions in different environments (Arias, Gálvez, & Rico, 1990).
Industrial Applications and Material Synthesis
Decanoic acid, closely related to phenethyl decanoate, has been utilized in industrial applications, particularly in the synthesis of medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA), an important biopolymer. Gao, Ramsay, and Ramsay (2016) developed a fed-batch fermentation process for the production of MCL-PHA from decanoic acid using Pseudomonas putida KT2440, indicating the potential for phenethyl decanoate in similar biosynthetic pathways (Gao, Ramsay, & Ramsay, 2016).
Cancer Research and Treatment
Phenethyl isothiocyanate, a compound structurally similar to phenethyl decanoate, has been extensively studied for its anti-cancer properties. Research by Hecht, Kenney, Wang, Trushin, and Upadhyaya (2000) demonstrated its effectiveness as an inhibitor of lung tumorigenesis in mice, providing insights into the potential of phenethyl decanoate in cancer prevention or treatment strategies (Hecht, Kenney, Wang, Trushin, & Upadhyaya, 2000).
Antimicrobial and Cytotoxic Properties
Lee, Don, Hung, Shen, Lo, Chang, Chen, and Ho (2005) investigated the cytotoxic effects of phenolic acid phenethyl esters, including derivatives of phenethyl decanoate, on oral cancer cells. Their findings highlight the potential therapeutic applications of these compounds in treating cancers and possibly other diseases due to their selective cytotoxicity (Lee et al., 2005).
Environmental and Analytical Applications
Decanoic acid-coated nanoparticles, similar in structure to phenethyl decanoate, have been used in environmental studies for the extraction and determination of heavy metals from water samples. Faraji, Yamini, Saleh, Rezaee, Ghambarian, and Hassani (2010) demonstrated an innovative use of these compounds in the analytical field, suggesting possible applications for phenethyl decanoate in environmental monitoring and analysis (Faraji et al., 2010).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Phenethyl decanoate are not mentioned in the literature, its antimicrobial properties suggest potential applications in the development of new antimicrobial agents . Additionally, its presence in various natural sources and its role in flavor and fragrance suggest potential applications in the food and cosmetics industries .
Relevant Papers One paper discusses the cardiovascular effects of caffeic acid and its derivatives, including Phenethyl decanoate . Another paper discusses the functions, compositions, biosynthesis, and regulation of volatile organic compounds (VOCs) in plants, which include Phenethyl decanoate . A third paper discusses the neuroprotective activity of caffeic acid phenethyl ester (CAPE), a derivative of Phenethyl decanoate .
Eigenschaften
IUPAC Name |
2-phenylethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-11-14-18(19)20-16-15-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQLUJPAGWJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210807 | |
| Record name | Phenethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyl decanoate | |
CAS RN |
61810-55-7 | |
| Record name | 2-Phenylethyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61810-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061810557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4IWO45796 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenethyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



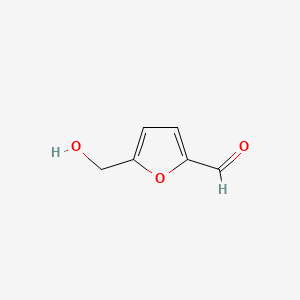
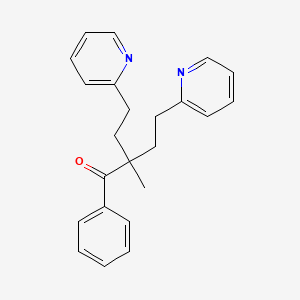
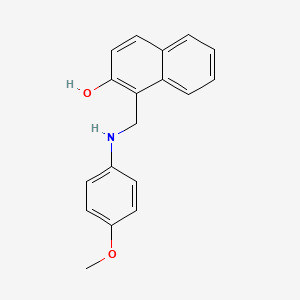
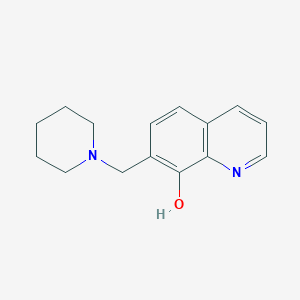
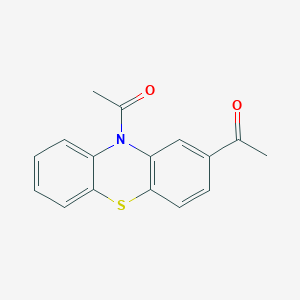
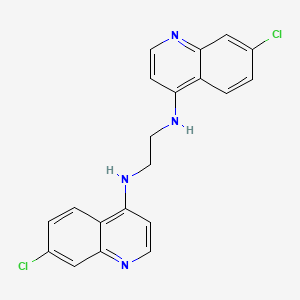
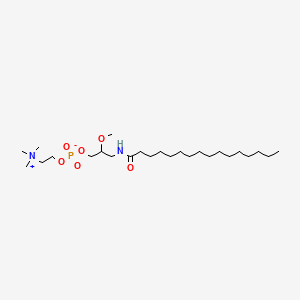

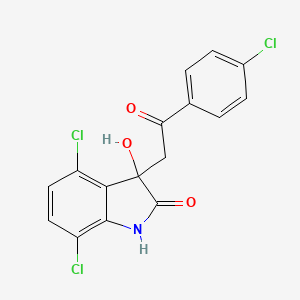
![1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1680235.png)
![(4Z)-4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]hydrazinylidene]-3-oxonaphthalene-2,7-disulfonic acid](/img/structure/B1680238.png)
![7-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one](/img/structure/B1680239.png)

